Carbonic Anhydrase Inhibition Potential: Class‑Level Inference from Pyridazinone‑Sulfonamide Congeners
No direct CA inhibition data exist for 1334372‑07‑4. However, the compound contains the primary 4‑sulfamoylphenyl zinc‑binding group that is essential for CA inhibition. In a closely related pyridazinone‑substituted benzenesulfonamide series, compounds bearing a lipophilic N‑2 substituent on the pyridazinone ring achieved KI values of 0.98–8.5 nM against hCA I, hCA II, hCA IX, and hCA XII [1]. The pyrazole‑pyridazinone decoration in 1334372‑07‑4 is structurally analogous to the lipophilic tail of those potent inhibitors, suggesting—but not proving—that this compound may achieve comparable potency. Until measured, this remains a class‑level inference and cannot be used to claim isoform selectivity or superiority over established CA inhibitors such as acetazolamide (KI ∼250 nM for hCA II) or U‑104 (KI 45.1 nM for hCA IX) [2].
| Evidence Dimension | Carbonic anhydrase inhibitory potency (KI) |
|---|---|
| Target Compound Data | Not measured for 1334372‑07‑4 |
| Comparator Or Baseline | Pyridazinone‑sulfonamide analogs in Krasavin et al. (2019): KI = 0.98–8.5 nM against hCA I, II, IX, XII [1]. Acetazolamide: KI ∼250 nM (hCA II) [2]. |
| Quantified Difference | Cannot be calculated; target compound lacks empirical data. |
| Conditions | Stopped‑flow CO₂ hydration assay using recombinant human CA isoforms (for comparator data). |
Why This Matters
Without measured KI values, the compound cannot be selected over validated CA inhibitors for target‑based screening; procurement should be contingent on the user's willingness to generate primary pharmacological data.
- [1] Krasavin M, Shetnev A, Baykov S, et al. Pyridazinone‑substituted benzenesulfonamides display potent inhibition of membrane‑bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines. Molecules. 2019;24(8):1499. doi:10.3390/molecules24081499 View Source
- [2] Supuran CT. Carbonic anhydrase inhibitors. Bioorg Med Chem Lett. 2010;20(12):3467‑3474. doi:10.1016/j.bmcl.2010.04.062. (Provides baseline KI values for acetazolamide.) View Source
